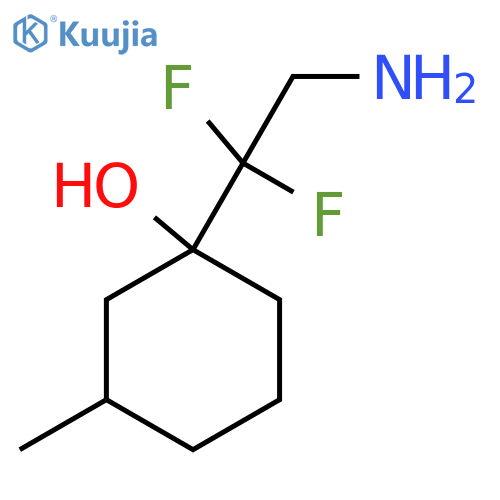

Cas no 2137653-73-5 (1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol)

2137653-73-5 structure

商品名:1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol

1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-739689

- 2137653-73-5

- 1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol

- 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol

-

- インチ: 1S/C9H17F2NO/c1-7-3-2-4-8(13,5-7)9(10,11)6-12/h7,13H,2-6,12H2,1H3

- InChIKey: KYWLAKBXXUZFMX-UHFFFAOYSA-N

- ほほえんだ: FC(CN)(C1(CCCC(C)C1)O)F

計算された属性

- せいみつぶんしりょう: 193.12782049g/mol

- どういたいしつりょう: 193.12782049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.2Ų

1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-739689-0.5g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 0.5g |

$1207.0 | 2025-03-11 | |

| Enamine | EN300-739689-10.0g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 10.0g |

$5405.0 | 2025-03-11 | |

| Enamine | EN300-739689-2.5g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 2.5g |

$2464.0 | 2025-03-11 | |

| Enamine | EN300-739689-0.1g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 0.1g |

$1106.0 | 2025-03-11 | |

| Enamine | EN300-739689-1.0g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 1.0g |

$1256.0 | 2025-03-11 | |

| Enamine | EN300-739689-5.0g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 5.0g |

$3645.0 | 2025-03-11 | |

| Enamine | EN300-739689-0.25g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 0.25g |

$1156.0 | 2025-03-11 | |

| Enamine | EN300-739689-0.05g |

1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |

2137653-73-5 | 95.0% | 0.05g |

$1056.0 | 2025-03-11 |

1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2137653-73-5 (1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量